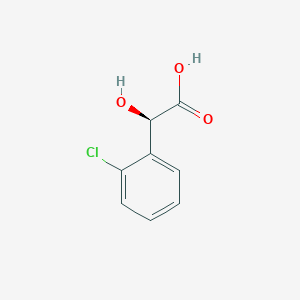

(R)-(-)-2-Chloromandelic acid

Overview

Description

- (R)-(-)-2-Chloromandelic acid is an important intermediate and fine chemical used in the synthesis of clopidogrel, an anti-platelet drug. It can be prepared by asymmetric synthesis and resolution of racemate (Shen Yin-chu, 2011).

Synthesis Analysis

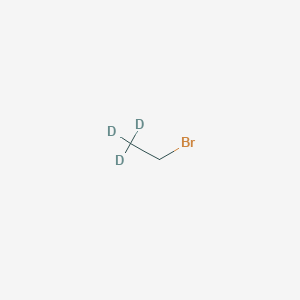

- The asymmetric synthesis of (R)-(-)-2-Chloromandelic acid involves the hydrocyanation of 2-chlorobenzaldehyde followed by acidic hydrolysis, leading to high yield and enantiomeric excess (L. V. Langen, A. F. V. Rantwijk, R. Sheldon, 2003).

- Enantioselective resolution of (R,S)-2-chloromandelic acid through irreversible transesterification catalyzed by lipase AK was also used, providing high conversion and enantiomeric excess (Xin Yuan, Shuangjian Kang, Panliang Zhang, Weifeng Xu, K. Tang, 2019).

Molecular Structure Analysis

- The solid-state nature of 2-chloromandelic acid, including the racemate and enantiomers, was characterized by techniques like SS-NMR, XRPD, and FTIR, revealing a racemic compound nature with a monoclinic P2(1)/c crystal structure (Q. He, Jesse Zhu, H. Gomaa, M. Jennings, S. Rohani, 2009).

Chemical Reactions and Properties

- Coordination polymers of (R)-2-Chloromandelic acid with metals like Cu and Mn were synthesized, showing ferroelectric and magnetic properties. This demonstrates its potential for use in materials science (Jin-li Qi, Shengliang Ni, W. Xu, Jianyong Qian, Yueqing Zheng, 2014).

Physical Properties Analysis

- The crystallization behavior of (R,S)-2-Chloromandelic acid in different forms, such as racemic compounds and conglomerates, under various conditions was investigated. This included studies on polymorphic forms and transition behaviors (Q. He, S. Rohani, Jesse Zhu, H. Gomaa, 2010).

Chemical Properties Analysis

- (R)-(-)-2-Chloromandelic acid's ability to form diastereomeric salts during optical resolution was studied, showcasing its chiral discrimination mechanisms and molecular packing modes in crystal structures (Yangfeng Peng, Q. He, S. Rohani, H. Jenkins, 2012).

Scientific Research Applications

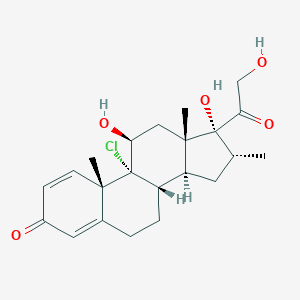

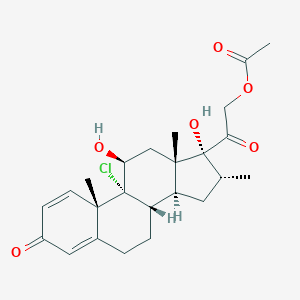

Synthesis of Clopidogrel : (R)-2-chloromandelic acid is crucial for synthesizing clopidogrel, an anti-platelet drug that inhibits blood clot formation (Shen Yin-chu, 2011). This application is further supported by research on the synthesis of Methyl (R)-o-chloromandelate, another key intermediate for clopidogrel (T. Ema et al., 2008).

Crystallization Studies : The crystallization of (RS)-2-Chloromandelic acid can produce different forms based on crystallization conditions, which is important for understanding its physical properties (Quan He et al., 2010).

Diastereomeric Resolution : Studies on obtaining (R)-o-chloromandelic acid using diastereomeric resolution are important for producing the antithrombotic agent clopidogrel (Pei Wang et al., 2012).

Industrial Applications : The development of an industrially viable procedure for synthesizing (R)-2-chloromandelic acid highlights its significance in large-scale pharmaceutical production, particularly for anti-thrombotic agents (L. V. Langen et al., 2003).

Enzymatic Dynamic Kinetic Resolution : Enzymatic resolution of acetyl chloromandelic acid can produce R-(-)-acetyl chloromandelic acid with high yield, beneficial for future industrial applications (Shen Sas, 2014).

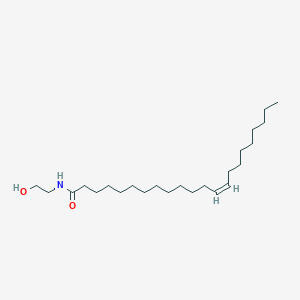

Green Chemistry Approaches : A method using supercritical carbon dioxide for optical resolution of 4-chloromandelic acid represents a less intensive process compared to conventional methods (Amit D. Zodge et al., 2019).

Solid-State Nature : Research on the solid-state nature of 2-chloromandelic acid, with its monoclinic P2(1)/c crystal structure, is vital for understanding its physical and chemical properties (Quan He et al., 2009).

Genetic Engineering for Production : Cloning and overexpression of certain enzymes have enabled large-scale production of (R)-2-chloromandelic acid, demonstrating the potential of biotechnological methods in chemical synthesis (Richard Gaisberger et al., 2007).

Coordination Polymers : (R)-2-Chloromandelato coordination polymers have been synthesized, exhibiting unique properties like ferroelectricity and magnetic properties, suitable for developing new materials (Jin-li Qi et al., 2014).

properties

IUPAC Name |

(2R)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLDZZTBNYTMS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369958 | |

| Record name | (R)-(-)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-2-Chloromandelic acid | |

CAS RN |

52950-18-2 | |

| Record name | (-)-2-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52950-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-chlorophenyl)-2-hydroxyethanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

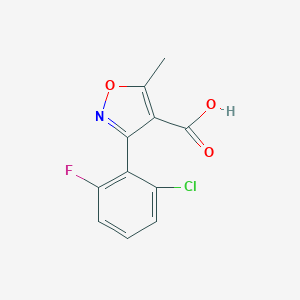

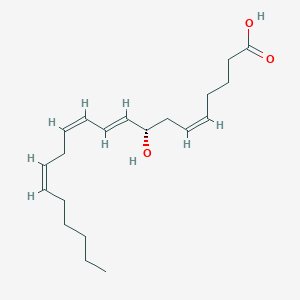

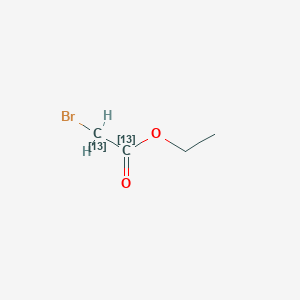

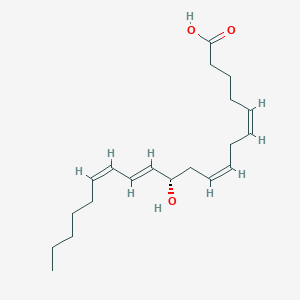

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)